molecular formula C11H14N2O2 B412420 N'-butylidene-2-hydroxybenzohydrazide

N'-butylidene-2-hydroxybenzohydrazide

Cat. No.: B412420
M. Wt: 206.24g/mol
InChI Key: ODIIHAZSCZIKRW-XYOKQWHBSA-N
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Description

N'-butylidene-2-hydroxybenzohydrazide is a hydrazone derivative synthesized via the condensation of 2-hydroxybenzohydrazide with butyl aldehyde. This compound features a hydroxy-substituted aromatic ring conjugated to a hydrazone linkage (–NH–N=C–), which confers unique electronic and steric properties. The hydroxy group at the ortho position facilitates intramolecular hydrogen bonding with the adjacent hydrazone nitrogen, enhancing stability and influencing its reactivity .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24g/mol

IUPAC Name

N-[(E)-butylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C11H14N2O2/c1-2-3-8-12-13-11(15)9-6-4-5-7-10(9)14/h4-8,14H,2-3H2,1H3,(H,13,15)/b12-8+

InChI Key

ODIIHAZSCZIKRW-XYOKQWHBSA-N

SMILES

CCCC=NNC(=O)C1=CC=CC=C1O

Isomeric SMILES

CCC/C=N/NC(=O)C1=CC=CC=C1O

Canonical SMILES

CCCC=NNC(=O)C1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of hydrazones allows for extensive modifications, making comparisons with N'-butylidene-2-hydroxybenzohydrazide critical for understanding structure-activity relationships (SAR). Below is a detailed analysis of analogous compounds:

Substituent Effects on Hydrazone Backbone

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Data (HRMS/NMR) Reference
(E)-N-allyl-4-chloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide (2s) –Cl (para) 70 Liquid HRMS: 351.0565 (calc.), 351.0563 (exp.)
(E)-N-allyl-N'-(2-hydroxybenzylidene)-4-nitrobenzenesulfonohydrazide (2t) –NO₂ (para) 73 132.3–133.4 HRMS: 362.0805 (calc.), 362.0802 (exp.)
(E)-N-allyl-N'-(2-hydroxybenzylidene)-4-(trifluoromethyl)benzenesulfonohydrazide (2u) –CF₃ (para) 55 Liquid HRMS: 385.0828 (calc.), 385.0830 (exp.)
  • Key Observations: Electron-withdrawing substituents (–NO₂, –CF₃) generally reduce yields compared to –Cl, likely due to steric hindrance or electronic deactivation during condensation . – Nitro and trifluoromethyl groups enhance thermal stability, as evidenced by higher melting points in 2t compared to liquid analogs (2s, 2u) .

Influence of Aromatic Ring Modifications

  • (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide: Structure: Incorporates three methoxy groups on the benzohydrazide ring. Properties: Exhibits intramolecular O–H···N hydrogen bonding and intermolecular N–H···O interactions, stabilizing the crystal lattice .
  • 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide :

    • Structure : Features a benzothiophene core and a long pentadecyl chain.
    • Properties : The hydrophobic pentadecyl chain improves lipid solubility, while the benzothiophene moiety introduces planar rigidity .
    • Comparison : The bulky substituent may reduce bioavailability compared to simpler alkylidene derivatives like this compound .

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